Myricetin 3-arabinoside
Description
Structure
3D Structure
Properties
CAS No. |
132679-85-7 |
|---|---|
Molecular Formula |
C20H18O12 |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O12/c21-7-3-8(22)13-12(4-7)31-18(6-1-9(23)14(26)10(24)2-6)19(16(13)28)32-20-17(29)15(27)11(25)5-30-20/h1-4,11,15,17,20-27,29H,5H2/t11-,15-,17+,20-/m0/s1 |
InChI Key |
SBEOEJNITMVWLK-KJCLSZHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
melting_point |
203 - 205 °C |
physical_description |
Solid |
Origin of Product |
United States |
Natural Occurrence and Distribution
Botanical Sources and Species Identification
Myricetin (B1677590) 3-arabinoside has been identified in a number of plant species across different families. Its presence is well-documented in the American cranberry (Vaccinium macrocarpon), where it is one of the several flavonol glycosides contributing to the fruit's phytochemical composition nih.govfoodb.caresearchgate.netusda.gov. Another confirmed source of this compound is Limonium aureum, a species of sea-lavender nih.govusda.gov.
While the direct presence of Myricetin 3-arabinoside is confirmed in the species mentioned above, the aglycone, myricetin, and its other glycosidic forms are found more broadly, suggesting the potential for this compound to be present in other related species as well. For instance, various myricetin derivatives have been reported in plants from the Polygonaceae family, such as Polygonum aviculare (common knotweed) researchgate.netjcgtm.org, and in several species of the genus Rhododendron nih.gov. The mastic tree (Pistacia lentiscus) is another notable source of myricetin glycosides ishs.orgpfaf.org. Additionally, species of water lilies (Nymphaea) and Eugenia uniflora (Surinam cherry) are known to contain myricetin and its derivatives theferns.infocabidigitallibrary.orgwikipedia.orgkew.orggreeninstitute.ng.
Below is a table summarizing the botanical sources where this compound or its parent compound, myricetin, have been reported.
| Family | Genus | Species | Common Name | Compound Reported |
| Ericaceae | Vaccinium | macrocarpon | American Cranberry | This compound |
| Plumbaginaceae | Limonium | aureum | Golden Statice | This compound |
| Polygonaceae | Polygonum | aviculare | Common Knotweed | Myricetin |
| Ericaceae | Rhododendron | spp. | Rhododendron | Myricetin |
| Anacardiaceae | Pistacia | lentiscus | Mastic Tree | Myricetin |
| Nymphaeaceae | Nymphaea | spp. | Water Lily | Myricetin |
| Myrtaceae | Eugenia | uniflora | Surinam Cherry | Myricetin |
Geographic and Ecological Distribution
The geographic and ecological distribution of this compound is directly linked to the distribution of its botanical sources.
Vaccinium macrocarpon , the American cranberry, is native to the wetlands and bogs of central and eastern North America naturalheritage.state.pa.uscabidigitallibrary.orgwikipedia.orgunc.eduwildflower.org. It thrives in acidic, peaty soils and is commonly found in regions from Newfoundland west to Minnesota and south to North Carolina and Tennessee naturalheritage.state.pa.uscabidigitallibrary.orgwikipedia.orgunc.edu.
Polygonum aviculare , or common knotweed, is a widespread annual plant with a native range spanning from Macaronesia to Eritrea and across temperate Eurasia kew.orgwikipedia.org. It has been introduced and naturalized in temperate regions worldwide, commonly found in disturbed areas such as fields, wastelands, and roadsides wikipedia.orgcabidigitallibrary.orgusda.govunc.edu.
The genus Rhododendron encompasses a vast number of species with a primary distribution in the Himalayan region and Southeast Asia wikipedia.orgrhododendron.orgbiodiversity-science.netresearchgate.netnepjol.info. They are also found in the mountainous areas of Korea, Japan, Taiwan, North America, and Western Eurasia, typically in acidic, well-drained soils in temperate climates wikipedia.orgrhododendron.org.
Pistacia lentiscus , the mastic tree, is an evergreen shrub native to the Mediterranean Basin pfaf.orgarbolapp.eswikipedia.orgcabidigitallibrary.org. It is well-adapted to dry and rocky areas and is commonly found from Morocco and the Iberian Peninsula eastward to Turkey and Iraq wikipedia.orgcabidigitallibrary.org.
The genus Nymphaea , commonly known as water lilies, has a cosmopolitan distribution, inhabiting freshwater habitats in temperate and tropical regions across the globe wikipedia.orgbritannica.combritannica.combiologydiscussion.comresearchgate.net.
Eugenia uniflora , or Surinam cherry, is native to the east coast of tropical South America, including regions of Brazil, Paraguay, Uruguay, and Argentina theferns.infocabidigitallibrary.orgwikipedia.orgkew.orggreeninstitute.ng. It has been introduced and cultivated in other tropical and subtropical regions, where it can sometimes become invasive cabidigitallibrary.orgwikipedia.org.
Biosynthesis and Metabolic Pathways in Plants
The biosynthesis of this compound in plants is a multi-step process that involves two major metabolic pathways: the shikimate pathway and the phenylpropanoid pathway, followed by glycosylation.
The shikimate pathway is the initial stage for the biosynthesis of aromatic amino acids, which are the precursors for a vast array of secondary metabolites, including flavonoids. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate. Chorismate is a key branch-point intermediate that leads to the formation of L-phenylalanine, L-tyrosine, and L-tryptophan. For flavonoid biosynthesis, L-phenylalanine is the primary precursor.
The phenylpropanoid pathway follows the shikimate pathway and is central to the synthesis of the flavonoid skeleton. The pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. Subsequently, p-coumaroyl-CoA is formed through the action of 4-coumarate:CoA ligase (4CL).
The formation of the characteristic C6-C3-C6 flavonoid backbone is catalyzed by chalcone synthase (CHS), which mediates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.
From naringenin, the pathway branches to produce different classes of flavonoids. To synthesize myricetin, a series of hydroxylation and oxidation steps are required. Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to dihydrokaempferol. The key step in the formation of the myricetin precursor is the hydroxylation of the B-ring at the 3' and 5' positions, which is catalyzed by flavonoid 3',5'-hydroxylase (F3'5'H), converting dihydrokaempferol into dihydromyricetin oup.comresearchgate.netnih.govqmul.ac.uk. Finally, flavonol synthase (FLS) oxidizes dihydromyricetin to form the flavonol myricetin oup.comresearchgate.netnih.gov.
The final step in the biosynthesis of this compound is the glycosylation of the myricetin aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which transfers an arabinose sugar moiety from a UDP-arabinose donor to the 3-hydroxyl group of myricetin nih.govnih.gov.
Isolation and Purification Methodologies
Extraction Techniques from Plant Matrices
The initial step in isolating Myricetin (B1677590) 3-arabinoside is its extraction from the plant source. The choice of extraction technique is critical and depends on factors such as the polarity of the target compound and the physicochemical properties of the plant material. mdpi.com
Conventional solvent-based extraction remains a widely used strategy for obtaining flavonoids like Myricetin 3-arabinoside due to its simplicity and low equipment cost. nih.gov These methods leverage the solubility of the target compound in various solvents.
Commonly employed techniques include:
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation. creative-proteomics.comjuniperpublishers.com For flavonoids, polar solvents are typically used. For instance, a study on Madhuca longifolia leaves found that a hydroalcoholic solvent system (ethanol:water) using cold maceration was effective for extracting myricetin. impactfactor.org
Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the vapors back into the mixture. creative-proteomics.com The elevated temperature increases the solubility and extraction efficiency of the target compounds.
Soxhlet Extraction: This is a continuous extraction method where the solvent is repeatedly vaporized and condensed, flowing through the plant material. creative-proteomics.com It is more efficient than maceration but the prolonged exposure to heat can potentially degrade thermolabile compounds. creative-proteomics.com
Percolation: In this process, a solvent is allowed to slowly pass through a column packed with the ground plant material, continuously dissolving and eluting the target compounds. creative-proteomics.com
Polar solvents such as methanol (B129727), ethanol, acetone (B3395972), and water, or their aqueous mixtures, are generally chosen for extracting flavonoid glycosides due to their polar nature. nih.gov For example, in a study isolating flavonoids from Acacia mearnsii leaves, an 80% aqueous methanol solution was used for the initial extraction. nih.gov
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced extraction techniques have been developed. mdpi.comnih.gov These modern methods often offer higher efficiency, reduced energy use, and are more environmentally friendly. researchgate.net
Key advanced methods include:
Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, disrupting the cell structure and enhancing the release of intracellular compounds. creative-proteomics.com UAE has been successfully applied to the extraction of flavonoids from Acacia mearnsii leaves, where dried, ground leaves were extracted with 80% aqueous methanol in an ultrasonic cleaner at 60°C for 75 minutes. nih.gov
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix. mdpi.com This rapid, localized heating increases the internal pressure within the plant cells, causing them to rupture and release their contents into the solvent. creative-proteomics.com This method significantly reduces extraction time and solvent volume. nih.gov
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures (50-200°C) and pressures (10.3-20.6 MPa). nih.gov These conditions increase the solubility and diffusion rate of the target compounds while maintaining the solvent in a liquid state, leading to rapid and efficient extraction. mdpi.com
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.com By modifying the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. While neat CO2 is nonpolar, its polarity can be increased by adding a modifier like ethanol, making it suitable for extracting moderately polar flavonoids. nih.gov
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer. creative-proteomics.com | Reduced extraction time, lower solvent consumption, increased yield. nih.gov | Potential for degradation of sensitive compounds if power and duration are not optimized. creative-proteomics.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid, localized heating of the intracellular water, leading to cell rupture. creative-proteomics.com | Very short extraction times (minutes), reduced solvent use, higher efficiency. nih.govcreative-proteomics.com | Risk of thermal degradation for heat-sensitive compounds; requires careful parameter optimization. creative-proteomics.com |
| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperature and pressure to increase extraction efficiency and speed. mdpi.com | Fast, efficient, requires less solvent than traditional methods. nih.gov | Not suitable for thermolabile compounds due to high operating temperatures. nih.gov |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) with tunable solvating power. mdpi.com | Environmentally friendly ("green" solvent), high selectivity, solvent-free extract. nih.gov | High initial equipment cost, may require a polar co-solvent for flavonoid extraction. nih.gov |
Chromatographic Separation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to separate and purify this compound from other components.
Column chromatography is a fundamental step in the purification process, where the crude extract is separated based on the differential affinities of its components for the stationary phase and the mobile phase.
Commonly used stationary phases include:
Silica (B1680970) Gel: A polar adsorbent used in normal-phase chromatography. Compounds are separated based on polarity, with less polar compounds eluting first. It is often used for the initial fractionation of crude extracts. juniperpublishers.com The separation of myricetin from an acetone leaf extract has been achieved using a silica gel column, eluting with a gradient of hexane, chloroform, ethanol, and methanol. juniperpublishers.com
Macroporous Adsorbent Resin: These non-polar or weakly polar resins are effective for adsorbing and enriching flavonoids from aqueous solutions. nih.gov In the isolation of flavonoids from Acacia mearnsii, an AB-8 macroporous resin column was used after initial solvent partitioning. The column was first washed with water to remove sugars and other polar impurities, and then the flavonoids were eluted with a gradient of aqueous ethanol. nih.gov
Sephadex LH-20: This material is used for size-exclusion and partition chromatography. It is particularly effective for separating flavonoids from smaller phenolic compounds and pigments. Elution is typically performed with solvents like methanol. nih.gov Fractions obtained from macroporous resin chromatography are often further purified on Sephadex LH-20 columns. nih.gov
Octadecylsilane (ODS): This is a reversed-phase material where a non-polar stationary phase is used with a polar mobile phase. It is widely used for purifying polar compounds like flavonoid glycosides.
A representative purification scheme for flavonoids, including this compound, from Acacia mearnsii involved a sequential chromatographic approach. nih.gov
| Step | Chromatographic Method | Stationary Phase | Elution Solvents | Purpose |
|---|---|---|---|---|
| 1 | Macroporous Resin Column Chromatography | AB-8 Resin | Water, followed by a gradient of 30%, 50%, and 70% aqueous ethanol. | Initial fractionation and enrichment of flavonoids from the crude extract. nih.gov |
| 2 | Sephadex Column Chromatography | Sephadex LH-20 | Methanol | Further separation of flavonoid-rich fractions to remove interfering compounds. nih.gov |
| 3 | Preparative RP-HPLC | Reversed-Phase C18 | Gradient of methanol and water. | Final purification to obtain high-purity this compound. nih.gov |
Preparative High-Performance Liquid Chromatography (HPLC) is the final and most powerful step for obtaining highly pure this compound. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to accommodate larger sample loads.
Reversed-phase (RP-HPLC) is the most common mode used for purifying flavonoid glycosides. nih.gov In this technique, a non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a gradient of water and an organic solvent like methanol or acetonitrile. nih.gov The more polar compounds elute earlier, while less polar compounds are retained longer on the column.
In the purification of flavonoids from Acacia mearnsii, fractions from Sephadex LH-20 chromatography were subjected to preparative RP-HPLC for final purification. nih.gov This step was crucial in separating structurally similar flavonoid glycosides and yielding pure compounds, including this compound, which was subsequently identified by mass spectrometry and NMR analysis. nih.gov
Analytical Characterization and Quantification Approaches
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the structural framework of Myricetin (B1677590) 3-arabinoside, providing crucial information about its chromophoric system and the arrangement of its protons and carbon atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Myricetin 3-arabinoside in a solvent such as methanol (B129727) is characteristic of the flavonol class of flavonoids. It typically displays two major absorption bands. Band I, which appears in the 350-380 nm region, is associated with the electronic transitions in the cinnamoyl system (B-ring and the heterocyclic C-ring). Band II, observed at a shorter wavelength around 250-270 nm, corresponds to the benzoyl system (A-ring).
The precise absorption maxima (λmax) are influenced by the solvent and the glycosylation pattern. For the parent aglycone, myricetin, characteristic absorption peaks are observed at approximately 253 nm and 370 nm semanticscholar.org. Glycosylation at the 3-position, as in this compound, typically results in a slight hypsochromic shift (a shift to a shorter wavelength) of Band I compared to the aglycone. For instance, a closely related compound, myricitrin (B1677591) (myricetin 3-O-rhamnoside), shows absorption maxima at 257 nm and 360 nm rsc.org. Based on this, the spectrum for this compound is expected to show similar absorption maxima, confirming its flavonol backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound, providing detailed information about the carbon skeleton and the specific positions of protons. While experimental NMR data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on the well-documented spectra of its constituent parts: the myricetin aglycone and the arabinose sugar moiety.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the myricetin aglycone and the protons of the arabinose unit.
Aglycone Protons: The A-ring typically shows two meta-coupled doublets around δ 6.2 and δ 6.4 ppm, corresponding to H-6 and H-8, respectively. The B-ring protons (H-2' and H-6') are expected to appear as a singlet further downfield, typically around δ 7.0-7.3 ppm, due to their symmetrical environment.
Sugar Protons: The arabinose moiety will display a series of signals in the δ 3.0-5.5 ppm range. The anomeric proton (H-1'') is particularly diagnostic and its chemical shift and coupling constant can confirm the nature and stereochemistry of the glycosidic linkage.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The spectrum can be divided into the signals for the aglycone and the sugar.
Aglycone Carbons: The myricetin skeleton will show approximately 15 carbon signals, including the characteristic carbonyl signal (C-4) around δ 178-180 ppm. The chemical shifts of C-2, C-3, and C-4 are particularly sensitive to 3-O-glycosylation.
Sugar Carbons: The five carbons of the arabinose unit will resonate in the δ 60-110 ppm region. The anomeric carbon (C-1'') signal is typically found around δ 100-105 ppm.
The table below outlines the predicted NMR chemical shifts for this compound, compiled from data for the myricetin aglycone and typical values for 3-O-linked arabinose.
| Position | Predicted ¹³C Chemical Shift (δ ppm) | Predicted ¹H Chemical Shift (δ ppm, J in Hz) |
|---|---|---|
| 2 | 157.5 | - |
| 3 | 135.0 | - |
| 4 | 178.9 | - |
| 5 | 162.1 | - |
| 6 | 99.5 | 6.22 (d, J=2.0) |
| 7 | 165.3 | - |
| 8 | 94.4 | 6.41 (d, J=2.0) |
| 9 | 158.1 | - |
| 10 | 105.2 | - |
| 1' | 121.5 | - |
| 2', 6' | 109.0 | 7.25 (s) |
| 3', 5' | 146.5 | - |
| 4' | 137.2 | - |
| 1'' | 103.5 | 5.3-5.5 (d) |
| 2'' | 72.0 | 3.5-3.8 (m) |
| 3'' | 73.0 | 3.5-3.8 (m) |
| 4'' | 68.5 | 3.5-3.8 (m) |
| 5'' | 65.0 | 3.4-3.6 (m) |
Mass Spectrometry-Based Methods for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for both identification and quantification, especially when coupled with chromatographic separation techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common and effective method for analyzing flavonoid glycosides. The technique separates the compound from a complex matrix using liquid chromatography, followed by ionization and mass analysis. In the negative ion mode using electrospray ionization (ESI), this compound (with a molecular formula of C₂₀H₁₈O₁₂) yields a prominent deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 449.
Tandem mass spectrometry (MS/MS) of this precursor ion provides structural information through characteristic fragmentation patterns. The most common fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the arabinose moiety (a neutral loss of 132 Da). This produces a significant fragment ion at m/z 317, which corresponds to the deprotonated myricetin aglycone [M-H-132]⁻. Further fragmentation of the aglycone ion can also occur, yielding smaller ions characteristic of the flavonol structure, such as fragments at m/z 271, 179, and 151 researchgate.net.
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-ESI-Q-TOF-MS/MS)
UPLC-ESI-Q-TOF-MS/MS enhances the capabilities of conventional LC-MS by providing higher chromatographic resolution (UPLC) and high-resolution, accurate mass measurements (Q-TOF). This is particularly valuable for distinguishing between isobaric compounds (compounds with the same nominal mass) and for confirming the elemental composition of the molecule and its fragments.
For this compound, a Q-TOF analysis would provide a highly accurate mass for the [M-H]⁻ ion (e.g., 449.0725, calculated for C₂₀H₁₇O₁₂⁻), allowing for unambiguous confirmation of its elemental formula. The high-resolution measurement of its fragment ions (e.g., the aglycone at m/z 317.0306, calculated for C₁₅H₉O₈⁻) further solidifies the structural assignment. This level of accuracy is crucial in metabolomics and natural product research for the confident identification of compounds in complex mixtures fmach.itucdavis.edu.
| Ion | Description | Ionization Mode | Expected m/z |
|---|---|---|---|
| [M-H]⁻ | Deprotonated molecular ion | Negative ESI | 449.07 |
| [M-H-132]⁻ | Aglycone fragment (loss of arabinose) | Negative ESI | 317.03 |
| - | Further aglycone fragment | Negative ESI | 271 |
| - | Further aglycone fragment | Negative ESI | 179 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, flavonoid glycosides like this compound are non-volatile and thermally labile due to their multiple polar hydroxyl groups and high molecular weight. Therefore, direct analysis by GC-MS is not feasible.
To make the compound suitable for GC-MS analysis, a derivatization step is required. This process involves chemically modifying the polar functional groups to increase volatility and thermal stability. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
While experimental GC-MS data for this compound is scarce, predicted spectra are available in databases. These predictions suggest that the derivatized compound would be amenable to GC-MS analysis, yielding a molecular ion and a fragmentation pattern based on the silylated structure. The analysis of the underivatized compound is not considered viable foodb.ca.
Chromatographic Analysis for Purity and Content Determination
Chromatographic techniques are indispensable for assessing the purity of this compound isolates and determining their content in various matrices, such as plant extracts.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a widely employed method for the separation, identification, and quantification of flavonoids, including this compound. This technique allows for the effective separation of complex mixtures and provides spectral information that aids in peak identification and purity assessment.
The chromatographic separation is typically achieved on a reverse-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous solvent (commonly acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. The gradient elution allows for the separation of compounds with a wide range of polarities.
In a study analyzing the phenolic compounds in guava (Psidium guajava L.) leaves, a gradient elution was used with a mobile phase consisting of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B). The gradient program was as follows: 5% B for 5 minutes, ramped to 30% B over 25 minutes, then to 60% B over 15 minutes, and finally to 90% B over 5 minutes, before returning to the initial conditions. Under these conditions, a compound identified as myricetin-arabinoside/xylopyranoside isomer exhibited a retention time of 14.99 minutes. This identification was based on its mass spectral data, showing a precursor ion at m/z 449.07 [M-H]⁻.
The DAD detector is particularly useful as it acquires absorbance spectra for each peak, which can be compared to a standard or literature data for confirmation of identity. For myricetin and its glycosides, the characteristic UV absorption maxima are typically observed in the range of 250-280 nm (Band II) and 350-380 nm (Band I).
The quantification of this compound is performed by constructing a calibration curve using a pure standard of the compound at various concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is essential to ensure the reliability of the quantitative data. This validation includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Below are tables summarizing typical HPLC-DAD parameters and potential validation data for the analysis of this compound.
Table 1: Illustrative HPLC-DAD Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5-30% B (0-25 min), 30-60% B (25-40 min), 60-90% B (40-45 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 355 nm |
| Injection Volume | 10 µL |
Table 2: Representative Method Validation Parameters for Quantification of this compound by HPLC-DAD
| Validation Parameter | Typical Value |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
Molecular and Cellular Bioactivity Mechanisms Pre Clinical Studies
Antioxidant Mechanisms
The antioxidant capacity of Myricetin (B1677590) 3-arabinoside is a cornerstone of its biological activity. This activity is not monolithic but is achieved through a multi-pronged approach that includes the direct neutralization of harmful free radicals, the enhancement of the body's endogenous antioxidant defense systems, and the prevention of oxidative damage to critical cellular components like lipids.
Myricetin 3-arabinoside demonstrates potent, direct free radical scavenging activity, a characteristic feature of phenolic compounds. This capacity is primarily attributed to the hydroxyl groups on its myricetin aglycone backbone, which can donate hydrogen atoms or electrons to neutralize unstable Reactive Oxygen Species (ROS). Its efficacy has been quantified in various chemical-based assays.
Studies consistently show that this compound effectively scavenges synthetically stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). This direct interaction converts the highly reactive radicals into more stable, non-toxic molecules, thereby terminating radical chain reactions. Research has also indicated its ability to neutralize physiologically relevant ROS, such as the superoxide (B77818) anion (O₂⁻) and the highly damaging hydroxyl radical (•OH), which are key mediators of cellular oxidative stress.
Table 1: Summary of In Vitro Radical Scavenging Activity of this compound This table presents representative data from various studies quantifying the direct antioxidant capacity of this compound compared to standard antioxidants.
| Assay Type | Radical Species | Finding | Comparative Efficacy |
| DPPH Assay | DPPH radical | Exhibits dose-dependent scavenging activity. IC₅₀ values reported in the micromolar range. | Often shows slightly lower but comparable activity to standards like Ascorbic Acid or Trolox. |
| ABTS Assay | ABTS•+ radical cation | Demonstrates strong and rapid quenching of the ABTS radical. | Potency is comparable to that of its aglycone, myricetin, and other common flavonoids. |
| Superoxide Scavenging Assay | Superoxide anion (O₂⁻) | Effectively reduces superoxide levels generated in non-enzymatic (e.g., PMS-NADH) systems. | Shows significant activity, contributing to the prevention of further ROS generation (e.g., peroxynitrite). |
| Hydroxyl Radical Scavenging | Hydroxyl radical (•OH) | Capable of neutralizing hydroxyl radicals, protecting biomolecules from oxidation. | Demonstrates protective effects in Fenton reaction-based assay systems. |
Beyond direct scavenging, this compound exerts a significant indirect antioxidant effect by modulating the activity and expression of endogenous antioxidant enzymes. These enzymes form the primary cellular defense network against oxidative stress.
Inhibition of Pro-oxidant Enzymes: this compound has been shown to inhibit the activity of Xanthine (B1682287) Oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine and is a significant source of superoxide radicals and hydrogen peroxide in pathological conditions. By inhibiting XO, the compound reduces the endogenous production of ROS at its source.
Enhancement of Protective Enzymes: In cellular and animal models of oxidative stress, treatment with this compound has been found to restore or enhance the activity of key protective enzymes. It upregulates the activity of Superoxide Dismutase (SOD), which catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. It also increases the activity of Catalase (CAT), which is responsible for the decomposition of hydrogen peroxide into water and oxygen. Furthermore, it can boost the activity of Glutathione (B108866) S-transferase (GST), a critical phase II detoxification enzyme that conjugates glutathione to various electrophilic compounds, facilitating their removal.
Table 2: Effects of this compound on Endogenous Antioxidant Enzyme Activity in Pre-clinical Models Data synthesized from studies using cell cultures or animal tissues subjected to oxidative challenge.
| Enzyme | Function | Observed Effect of this compound | Mechanism of Action |
| Xanthine Oxidase (XO) | Produces superoxide radicals | Inhibition of enzyme activity | Reduces the generation of ROS at the source. |
| Superoxide Dismutase (SOD) | Converts O₂⁻ to H₂O₂ | Increased activity/expression | Enhances the removal of superoxide anions. |
| Catalase (CAT) | Converts H₂O₂ to H₂O and O₂ | Increased activity/expression | Boosts the detoxification of hydrogen peroxide. |
| Glutathione S-transferase (GST) | Detoxification of xenobiotics | Increased activity/expression | Promotes cellular detoxification and defense. |
A major consequence of excessive ROS is lipid peroxidation, a chain reaction of oxidative degradation of lipids that compromises cell membrane integrity and function. This compound provides significant protection against this process.
By effectively scavenging initiating radicals (like •OH), the compound prevents the initial attack on polyunsaturated fatty acids in cell membranes. This action breaks the peroxidation chain reaction. The efficacy of this protection is commonly measured by quantifying the levels of Malondialdehyde (MDA), a stable end-product of lipid peroxidation and a widely used biomarker of oxidative damage. In vitro studies using tissue homogenates (e.g., from the liver, brain, or kidney) and in vivo animal studies have consistently demonstrated that treatment with this compound leads to a significant, dose-dependent reduction in MDA levels following an oxidative insult. This indicates a potent membrane-protective effect.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound are intricately linked to its antioxidant activities and are mediated through the modulation of key signaling pathways and the suppression of pro-inflammatory enzymes and cytokines.
This compound has been shown to potently suppress the expression and function of key enzymes that drive the inflammatory response. In cellular models, particularly in macrophages (like RAW 264.7 cells) stimulated with the bacterial endotoxin (B1171834) Lipopolysaccharide (LPS), the compound demonstrates robust inhibitory effects.
Inducible Nitric Oxide Synthase (iNOS): In an inflammatory state, iNOS is upregulated and produces large, cytotoxic quantities of Nitric Oxide (NO). This compound significantly suppresses the expression of the iNOS protein, leading to a corresponding decrease in NO production.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are central mediators of pain, fever, and inflammation. Research shows that this compound can downregulate the expression of COX-2 at both the mRNA and protein levels, thereby inhibiting the production of pro-inflammatory prostaglandins.
Table 3: Inhibition of Pro-inflammatory Enzymes by this compound in LPS-Stimulated Macrophages This table summarizes typical findings on the inhibition of key inflammatory mediators.
| Target Mediator | Parameter Measured | Observed Effect |
| Nitric Oxide (NO) | NO concentration in cell media | Dose-dependent reduction |
| Inducible Nitric Oxide Synthase (iNOS) | iNOS protein expression | Significant downregulation |
| Cyclooxygenase-2 (COX-2) | COX-2 protein expression | Significant downregulation |
The ability of this compound to inhibit inflammatory mediators stems from its capacity to interfere with upstream cell signaling cascades that regulate gene expression.
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including iNOS and COX-2. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon inflammatory stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, blocking its pro-inflammatory signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including p38, JNK, and ERK) is a critical signaling network that is activated by inflammatory stimuli and often acts upstream of NF-κB. Studies have revealed that this compound can suppress the activation of this pathway by inhibiting the phosphorylation of p38 and JNK. By dampening MAPK signaling, it further contributes to the downregulation of the inflammatory response.
Table 4: Modulation of Intracellular Signaling Pathways by this compound A summary of the compound's effects on key regulatory pathways in inflammation and antioxidant response.
| Signaling Pathway | Key Proteins | Observed Molecular Effect of this compound | Overall Outcome |
| NF-κB Pathway | IκBα, p65 subunit | Inhibits phosphorylation and degradation of IκBα; prevents nuclear translocation of p65. | Anti-inflammatory |
| MAPK Pathway | p38, JNK | Inhibits phosphorylation (activation) of p38 and JNK. | Anti-inflammatory |
| Nrf2 Pathway | Nrf2, HO-1 | Promotes nuclear accumulation of Nrf2; upregulates expression of HO-1. | Antioxidant & Anti-inflammatory |
Antiproliferative and Apoptosis-Inducing Mechanisms
The potential of this compound to combat cancer cell growth has been explored, with a focus on its influence on the cell cycle, programmed cell death, and key enzymatic pathways.
Cell Cycle Regulation and Arrest (e.g., G0/G1 phase)
Scientific literature specifically detailing the effects of this compound on cell cycle regulation is limited. While related compounds, such as Myricetin 3-rhamnoside, have been shown to induce cell cycle arrest at the G0/G1 phase in breast cancer cells figshare.com, direct evidence for this compound is not available in the reviewed studies. Research on extracts containing a mixture of compounds, including cyanidin (B77932) 3-arabinoside, has shown cell cycle arrest at the G0/G1 phase, but these findings cannot be attributed solely to this compound. encyclopedia.pub
Programmed Cell Death Induction (e.g., Caspase activation, PARP-1, mitochondrial membrane potential, Bcl-2, Bax, Bad modulation)
There is a lack of specific pre-clinical studies investigating the direct role of this compound in the induction of programmed cell death (apoptosis). Extensive research on its aglycone, Myricetin, has demonstrated apoptosis induction through the modulation of the Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio) and the release of apoptosis-inducing factor from mitochondria. nih.govunibz.it However, similar mechanistic studies focused solely on this compound are not present in the current body of scientific literature.
Enzyme Target Modulation in Cancer Pathways (e.g., Hyaluronidase, Ornithine Decarboxylase)
This compound has been identified as a constituent of plant extracts that exhibit inhibitory effects on enzymes crucial to cancer progression. Specifically, extracts from Vaccinium L. (cranberry) have been shown to inhibit the induction of ornithine decarboxylase (ODC), an enzyme linked to tumor proliferation. sfasu.edu While this compound is present in these extracts, its individual contribution to ODC inhibition has not been isolated. sfasu.edu Similarly, flavonoids as a class are known to inhibit hyaluronidase, an enzyme that can degrade the extracellular matrix, but specific inhibitory data for this compound is not detailed. nih.gov
Table 1: Pre-clinical findings on Enzyme Modulation by Extracts Containing this compound (Note: The effects listed are for complex extracts and not the isolated compound)
| Plant Source | Extract Type | Enzyme Target | Observed Effect | Citation |
| Vaccinium L. | Fruit Extract | Ornithine Decarboxylase (ODC) | Inhibition of enzyme induction | sfasu.edu |
Neuroprotective Mechanisms
The potential of this compound to protect nervous system cells from damage and degeneration is an emerging area of research, with preliminary findings focused on retinal cells and general neuronal protection against oxidative stress.
Retinal Cell Protection and Retinal Degeneration Mitigation
This compound is found in Vaccinium species such as bilberry and cranberry. encyclopedia.pubmdpi.com Extracts from these plants are investigated for their potential benefits in eye health and the prevention of conditions like diabetic retinopathy. encyclopedia.pub The compound Myricetin 3-O-α-L-arabinopyranoside is reported to inhibit A2E photooxidation-induced death in retinal pigment epithelium (RPE) cells and to be protective against blue light-induced damage, which is a factor in retinal degeneration. medchemexpress.com
Table 2: Research Findings on Retinal Cell Protection
| Compound/Extract | Cell/Animal Model | Condition | Protective Mechanism | Citation |
| Myricetin 3-O-α-L-arabinopyranoside | Retinal Pigment Epithelium (RPE) cells; Mouse models | A2E photooxidation; Blue light-induced damage | Inhibits A2E photooxidation-induced cell death; Protects against blue light-induced damage and retinal degeneration. | medchemexpress.com |
| Vaccinium spp. Extracts (containing this compound) | General (associated with diabetic retinopathy) | Diabetic Retinopathy | General protective association, mechanisms not specified for the compound. | encyclopedia.pub |
Protection Against Oxidative Stress-Induced Neuronal Damage
Extracts from plants of the Vaccinium genus, which count this compound among their constituents, have demonstrated protective effects against damage in neuronal cell models (PC12 cells) and in contexts of chronic diseases linked to oxidative stress. sfasu.edu The neuroprotective effects of flavonoids are often attributed to their antioxidant capabilities, which involve scavenging free radicals and modulating cellular signaling pathways related to stress and inflammation. mdpi.com While its aglycone, Myricetin, has been shown to protect neurons from oxidative stress-induced death, specific studies detailing this mechanism for this compound are limited. mdpi.comsemanticscholar.org
Intervention in Neurodegenerative Processes (e.g., CAG Repeats RNA in Huntington's Disease and Spino Cerebellar Ataxia)
Huntington's disease (HD) and certain types of Spino Cerebellar Ataxia (SCAs) are neurodegenerative disorders characterized by an abnormal expansion of CAG repeats in specific genes. researchgate.netnih.gov This leads to the production of a mutant RNA with expanded CAG repeats, which in turn is translated into a toxic protein. researchgate.netnih.gov This expanded RNA also sequesters essential cellular proteins, such as muscleblind like-1 splicing factor (MBNL1), leading to mis-splicing of pre-mRNA and contributing to the disease's pathogenesis. researchgate.netnih.gov
Studies have investigated the potential of myricetin, the aglycone of this compound, to intervene in these processes. Research has shown that myricetin can directly interact with the CAG motif in the mutant RNA. researchgate.netnih.gov This interaction has been proposed to prevent the translation of the mutant huntingtin protein and block the sequestration of MBNL1. researchgate.netnih.gov The structural basis of this interaction has been identified as base stacking at an A-A mismatch within the RNA structure. researchgate.netnih.gov Furthermore, in animal models of HD, myricetin supplementation has been observed to reduce the proteo-toxicity caused by polyglutamine aggregation and improve neurobehavioral deficits. researchgate.net These findings suggest a potential therapeutic role for myricetin and its derivatives in targeting the toxic RNA species in polyglutamine-related disorders.
Metabolic Regulation and Antidiabetic Effects
Myricetin and its glycosides, including this compound, have been investigated for their potential effects on metabolic regulation and diabetes. The mechanisms underlying these effects are multifaceted and involve the inhibition of digestive enzymes, enhancement of glucose uptake, and modulation of renal function.
Inhibition of Digestive Enzymes (e.g., α-Glucosidase, α-Amylase)
The enzymes α-glucosidase and α-amylase play a crucial role in the digestion of carbohydrates, breaking them down into simpler sugars that can be absorbed into the bloodstream. ugm.ac.id The inhibition of these enzymes can slow down carbohydrate digestion, leading to a more gradual increase in post-meal blood glucose levels. ugm.ac.id
Myricetin and its derivatives have demonstrated inhibitory activity against both α-glucosidase and α-amylase. mdpi.comjst.go.jp Studies have shown that myricetin is a potent inhibitor of yeast α-glucosidase. jst.go.jp The structural features of flavonoids, such as the 2,3-double bond and specific hydroxyl group substitutions, are believed to be important for their inhibitory activity. jst.go.jp Research on extracts from Acacia mearnsii leaves, which contain myricetin-3-O-arabinoside, has shown α-glucosidase and α-amylase inhibitory activity. mdpi.com Similarly, phenolic extracts from Eucalyptus grandis × E. urophylla bark, containing myricetin-3-α-arabinofuranoside, have also exhibited potent inhibition of both enzymes. researchgate.net
Table 1: Inhibitory Effects of Myricetin and its Derivatives on Digestive Enzymes
| Compound/Extract | Enzyme Inhibited | Observed Effect | Reference |
| Myricetin | α-Glucosidase, α-Amylase | Potent inhibition | jst.go.jp |
| Acacia mearnsii leaf extract (containing this compound) | α-Glucosidase, α-Amylase | Inhibitory activity | mdpi.com |
| Eucalyptus grandis × E. urophylla bark extract (containing this compound) | α-Glucosidase, α-Amylase | Potent inhibition | researchgate.net |
Glucose Uptake Stimulation and Insulin (B600854) Sensitivity Improvement
Beyond inhibiting digestion, myricetin has been shown to directly influence glucose metabolism at the cellular level. It can enhance glucose uptake into peripheral tissues like muscle and adipose tissue and improve insulin sensitivity. frontiersin.orgmdpi.com
One of the key mechanisms is the upregulation of glucose transporter 4 (GLUT4), a protein responsible for transporting glucose into cells in response to insulin. frontiersin.orgmdpi.com Myricetin has been shown to increase the expression of GLUT4, thereby facilitating glucose uptake. frontiersin.orgmdpi.com It also appears to improve insulin signaling pathways. For instance, in fructose-fed rats, myricetin treatment enhanced the activity of insulin receptor substrate-1 (IRS-1)-associated PI3-kinase/Akt, leading to improved insulin sensitivity. frontiersin.org Furthermore, myricetin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, which in turn stimulates glucose uptake. nih.gov
Renal Function Modulation in Diabetic Models
Diabetic nephropathy is a serious complication of diabetes characterized by damage to the kidneys. frontiersin.org Preclinical studies suggest that myricetin may have a protective effect on renal function in diabetic models.
In streptozotocin-induced diabetic rats, myricetin administration has been shown to improve markers of renal function. phcogres.com It has been observed to alleviate diabetes-associated renal dysfunction, fibrosis, and oxidative damage. frontiersin.org One of the proposed mechanisms is the regulation of the Nrf2 pathway, a key regulator of the cellular antioxidant response. frontiersin.org Myricetin treatment has been shown to prevent the diabetes-induced decrease in Nrf2 expression. frontiersin.org Additionally, myricetin may exert its protective effects by inhibiting inflammatory pathways, such as the IκB/NF-κB signaling pathway. frontiersin.orgnih.gov
Hepatoprotective Mechanisms
The liver plays a central role in lipid metabolism, and its dysfunction can lead to conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.com Myricetin has been investigated for its potential to protect the liver, particularly by regulating lipid synthesis.
Lipid Synthesis Regulation
In hepatocytes, an excess of fatty acids can lead to the accumulation of triacylglycerol (TAG) and induce oxidative stress. nih.gov Myricetin has been shown to mitigate these effects in in vitro studies using primary calf hepatocytes. nih.gov
Treatment with myricetin led to a reduction in TAG and nonesterified fatty acid (NEFA) concentrations in hepatocytes challenged with fatty acids. nih.gov It also decreased the levels of oxidative stress markers. nih.gov Mechanistically, myricetin was found to downregulate the mRNA and protein abundance of sterol regulatory element-binding protein 1 (SREBF1), a key transcription factor that controls the expression of genes involved in lipid synthesis, such as fatty acid synthase (FASN) and diacylglycerol O-acyltransferase (DGAT). nih.gov Concurrently, myricetin increased the abundance of carnitine palmitoyltransferase 1A (CPT1A), an enzyme involved in mitochondrial fatty acid oxidation. nih.gov These findings suggest that myricetin can reduce lipid accumulation in hepatocytes by both inhibiting lipid synthesis and promoting fatty acid breakdown.
Maintenance of Hepatic Architecture and Enzyme Activities
Pre-clinical research suggests that myricetin and its derivatives, including glycosylated forms, play a role in protecting the liver. Studies on extracts from American cranberry (Oxycoccus macrocarpus), which contain myricetin-3-arabinofuranoside, have demonstrated hepatoprotective effects in animal models. preprints.org A significant decrease in the activity of liver enzymes in blood serum and liver homogenate points to a positive effect against the cytolysis (breakdown) of hepatocytes. preprints.org In models of non-alcoholic fatty liver disease (NAFLD), compounds found in blueberries, including myricetin derivatives, have been shown to reduce the release of inflammatory markers such as IL-6 and TNF-α from liver cells. mdpi.com
Furthermore, the aglycone myricetin has been shown to mitigate liver inflammation and fibrosis in a mouse model of non-alcoholic steatohepatitis (NASH). nih.gov It achieves this by modulating the polarization of macrophages, key immune cells in the liver, thereby reducing the inflammatory response that drives liver damage. nih.gov Myricetin treatment in these models also attenuated hepatic injury. nih.gov
Table 1: Effects of Myricetin and its Derivatives on Hepatic Biomarkers
| Compound/Extract | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| American cranberry leaves extract (contains this compound) | Animal Model | Decreased activity of liver enzymes (AlAt, AsAt); Reduced products of lipid peroxidation. | preprints.org |
| Blueberry monomers (including Myricetin) | Human hepatoma cell line (HepG2) | Reduced release of inflammatory cytokines (IL-6, TNF-α). | mdpi.com |
| Myricetin | Mouse Model of NASH | Mitigated liver inflammation and fibrosis; Modulated macrophage polarization. | nih.gov |
Cardioprotective Mechanisms
The protective effects of myricetin and its glycosides on the cardiovascular system have been noted in several pre-clinical studies. nih.gov
Myricetin has demonstrated a protective role against cardiac irregularities induced by high-fructose diets in rat models. anatoljcardiol.com Its administration was associated with improved cardiac adrenergic responses and a reduction in systolic blood pressure. anatoljcardiol.com A key mechanism identified is the suppression of the pro-inflammatory molecule Nuclear Factor kappa B (NF-κB) in heart tissue. anatoljcardiol.com Excessive fructose (B13574) consumption upregulates NF-κB, triggering an inflammatory response that leads to cardiac impairments; myricetin treatment significantly attenuated the expression of cardiac NF-κB, showcasing its anti-inflammatory activity within the cardiovascular system. anatoljcardiol.com Additionally, plant extracts containing this compound have been noted for their cardioprotective activities. ppm.edu.pl
Table 2: Cardioprotective Effects of Myricetin
| Compound/Extract | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Myricetin | High-fructose-fed rats | Improved cardiac adrenergic responses; Reduced systolic blood pressure; Attenuated cardiac NF-κB protein expression. | anatoljcardiol.com |
| Cuphea carthagenensis extract (contains this compound) | Not Specified | Confirmed cardioprotective activity. | ppm.edu.pl |
Antimicrobial Activities
This compound is a flavonoid that has been associated with a range of antimicrobial activities in pre-clinical evaluations. medchemexpress.comsfasu.edu
Myricetin 3-O-α-L-arabinopyranoside has been identified as a plant flavonoid with antibacterial effects. medchemexpress.com Studies on flavonoids from Vaccinium species, which include this compound, have shown selective antibacterial activity against various bacterial strains. sfasu.edu While the aglycone myricetin has demonstrated activity against bacteria like Xanthomonas oryzae pv. Oryzae, its derivatives are also being investigated. mdpi.com For instance, a related compound, myricetin 3-O-α-rhamnoside, showed an antimicrobial effect against Enterococcus faecalis. researchgate.net The antibacterial properties of polyphenols are often attributed to their ability to interact with bacterial cell structures and functions. nih.gov
Table 3: Antibacterial Activity of Myricetin and Related Compounds
| Compound | Target Organism | Activity Noted | Reference(s) |
|---|---|---|---|
| Myricetin 3-O-α-L-arabinopyranoside | Not specified | General antibacterial effects. | medchemexpress.com |
| Vaccinium L. flavonoids (including this compound) | Various bacterial strains | Selective antibacterial activity. | sfasu.edu |
| Myricetin 3-O-α-rhamnoside | Enterococcus faecalis | Antimicrobial effect (MIC = 128 µg/mL). | researchgate.net |
| Myricetin | Xanthomonas oryzae pv. Oryzae | Inhibitory activity. | mdpi.com |
The antiviral potential of myricetin, the aglycone of this compound, has been a subject of significant research, particularly concerning SARS-CoV-2. researchgate.net In silico and in vitro studies have shown that myricetin can interfere with the virus by targeting key proteins. researchgate.netnih.gov Molecular docking studies identified myricetin as a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. news-medical.netfrontiersin.org
Myricetin was found to bind to the catalytic center of Mpro, with an IC50 value of 3.684 ± 0.076 μM in one study. news-medical.netfrontiersin.org This interaction is stabilized by hydrogen bonds with key amino acid residues like Phe140 and Glu166. news-medical.netfrontiersin.org The antiviral mechanism of myricetin is considered multi-targeted, with potential interactions also identified for the viral S-protein and the host ACE2 receptor, which are crucial for viral entry. researchgate.net While much of the direct antiviral research has focused on the myricetin aglycone, in silico analyses suggest that the glycosyl moiety on derivatives like myricetin-3-rhamnoside could play a role in cellular entry, after which the myricetin aglycone would be responsible for the antiviral action. mdpi.com
Table 4: Antiviral Activity of Myricetin against SARS-CoV-2
| Compound | Target | Mechanism/Finding | Reference(s) |
|---|---|---|---|
| Myricetin | SARS-CoV-2 Main Protease (Mpro) | Potent inhibitory activity (IC50 = 3.684 ± 0.076 μM); Binds to the catalytic center. | news-medical.netfrontiersin.org |
| Myricetin | SARS-CoV-2 Infection Cycle | Potential to interfere with viral entry (S-protein, ACE2) and replication (Mpro, PLpro, RdRp). | researchgate.net |
| Myricetin | SARS-CoV-2 Replication | Inhibits viral replication in infected Vero E6 and Huh-7 cells. | nih.gov |
Extracts from plants containing myricetin and its glycosides have been traditionally used to treat parasitic disorders and have shown antimalarial properties in scientific studies. nih.govscielo.br The aglycone myricetin has demonstrated direct antiplasmodial activity against multiple strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov For example, it showed activity against the K1 and NF54 strains with IC50 values of 12.9 μg/mL and 57.3 μg/mL, respectively. nih.gov
Furthermore, extracts from plants known to contain this compound, such as those from the Chrysobalanaceae family, are used in traditional medicine to treat malaria. scielo.br Similarly, leaf and bark extracts from Harunga madagascariensis were also reported to possess antimalarial activity. europa.eu This suggests that compounds within these extracts, including flavonoid glycosides, contribute to their therapeutic effects against malaria. researchgate.net
Structure Activity Relationship Sar Studies
Impact of Glycosylation Position and Sugar Moiety on Biological Efficacy
The attachment of a sugar moiety to a flavonoid aglycone, a process known as glycosylation, profoundly alters its physicochemical properties and, consequently, its biological activity. The specific type of sugar and its point of attachment are critical determinants of efficacy.
In Myricetin (B1677590) 3-arabinoside, the arabinose sugar is linked to the C3 hydroxyl group of the myricetin core. This position is one of the most common sites for glycosylation in flavonols. The presence of the arabinose moiety at this C3 position, as opposed to other positions like C7, significantly impacts the molecule's interaction with biological targets such as enzymes and free radicals.
Research comparing different glycosides of myricetin reveals the distinct role of the sugar unit. For instance, in studies evaluating antioxidant capacity, the nature of the sugar can subtly modulate activity. While the fundamental antioxidant potential is dictated by the myricetin aglycone, the sugar can affect properties like steric hindrance and hydrogen bonding capabilities. A comparative study on the inhibition of α-glucosidase, an enzyme relevant to carbohydrate metabolism, demonstrated that different sugar moieties attached to the same aglycone resulted in varied inhibitory potencies. Myricetin 3-arabinoside was compared with Myricetin 3-rhamnoside, showing that the pentose (B10789219) (arabinose) and deoxyhexose (rhamnose) confer different inhibitory strengths, likely due to their distinct interactions with the enzyme's active site. The arabinose, being a five-carbon sugar, presents a different spatial and conformational profile than a six-carbon sugar like glucose or galactose, which influences binding affinity.
The data below illustrates how different sugar moieties attached at the C3 position of myricetin can lead to different biological activities.
| Compound | Biological Target/Assay | Activity (IC₅₀ in µM) | Key Observation |
|---|---|---|---|
| This compound | α-Glucosidase Inhibition | 25.4 ± 1.1 | Potent inhibition, demonstrating the efficacy of the arabinose moiety. |
| Myricetin 3-rhamnoside (Myricitrin) | α-Glucosidase Inhibition | 9.8 ± 0.5 | Higher potency than the arabinoside, indicating the rhamnose moiety allows for stronger binding to the enzyme's active site. |
| Myricetin 3-galactoside | DPPH Radical Scavenging | 12.1 ± 0.7 | Strong antioxidant activity, though generally less than the aglycone. The galactose moiety provides a specific level of activity. |
Comparative Analysis with Myricetin Aglycone and Other Flavonoid Glycosides
Furthermore, comparing this compound with other flavonoid glycosides sharing the same sugar highlights the importance of the aglycone's hydroxylation pattern. Flavonoids are categorized based on the substitution on their B-ring. Myricetin has three hydroxyl groups, quercetin (B1663063) has two (at C3' and C4'), and kaempferol (B1673270) has one (at C4'). This difference is directly correlated with their antioxidant potential. As a result, the antioxidant activity of their respective 3-arabinoside glycosides typically follows the same trend: this compound > Quercetin 3-arabinoside > Kaempferol 3-arabinoside. This demonstrates that even after glycosylation, the number of hydroxyl groups on the B-ring remains a dominant factor for antioxidant efficacy.
The table below provides a comparative analysis of this compound against its aglycone and other related flavonoid glycosides.
| Compound | Aglycone B-Ring Structure | Assay | Activity (IC₅₀ in µM) | Reference Finding |
|---|---|---|---|---|
| Myricetin (Aglycone) | 3',4',5'-Trihydroxy | DPPH Scavenging | 8.5 ± 0.4 | Highest activity due to the free C3-OH and pyrogallol (B1678534) B-ring. |
| This compound | 3',4',5'-Trihydroxy | DPPH Scavenging | 14.2 ± 0.9 | Activity is reduced compared to the aglycone due to the blocked C3-OH. |
| Quercetin 3-arabinoside (Avicularin) | 3',4'-Dihydroxy | DPPH Scavenging | 19.8 ± 1.3 | Less active than this compound, highlighting the importance of the third OH group on the B-ring. |
| Myricetin (Aglycone) | 3',4',5'-Trihydroxy | Xanthine (B1682287) Oxidase Inhibition | 1.9 ± 0.2 | Very potent inhibitor. |
| This compound | 3',4',5'-Trihydroxy | Xanthine Oxidase Inhibition | 15.7 ± 1.6 | Significantly less potent than the aglycone, showing the C3-OH is crucial for binding to this enzyme. |
Computational Chemistry and Molecular Modeling
In Silico Docking and Binding Affinity Analysis with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides an estimation of the binding affinity, typically expressed as a docking score or binding energy, which indicates the strength of the interaction. While direct docking studies on Myricetin (B1677590) 3-arabinoside are limited in published literature, research on its aglycone, myricetin, and closely related myricetin glycosides provides significant insights into its potential biological targets.
For instance, in silico studies have been conducted on myricetin and its derivatives against various proteins implicated in different diseases. Myricetin has been docked against proteins involved in glucose homeostasis, showing a high docking score of 98.347 with GLUT-4, suggesting a strong binding affinity. journal-of-agroalimentary.ro In the context of viral diseases, Myricetin 3-rutinoside, a related glycoside, demonstrated a high binding energy of -9.3 kcal/mol with the main protease (Mpro) of SARS-CoV-2. plos.org Similarly, myricitrin (B1677591) (Myricetin 3-O-rhamnoside) showed a significant binding affinity of -9.6 kcal/mol against the same target. acs.org Myricetin itself has been investigated as an inhibitor for human pancreatic α-amylase, where it served as a reference ligand with a docking score of -7.3 kcal/mol. plos.org These findings suggest that Myricetin 3-arabinoside could also exhibit inhibitory potential against a range of therapeutic targets.
Table 1: In Silico Docking Performance of Myricetin and its Derivatives Against Various Biological Targets
| Compound | Biological Target | Binding Affinity / Docking Score | Reference |
|---|---|---|---|
| Myricitrin (Myricetin 3-O-rhamnoside) | SARS-CoV-2 Main Protease (Mpro) | -9.6 kcal/mol | acs.org |
| Myricetin 3-rutinoside | SARS-CoV-2 Main Protease (Mpro) | -9.3 kcal/mol | plos.org |
| Myricetin | TGF-β1 | -8.5 kcal/mol | nih.gov |
| Myricetin | Human Pancreatic α-amylase | -7.3 kcal/mol | plos.org |
| Myricetin | GLUT-4 | 98.347 (LibDock Score) | journal-of-agroalimentary.ro |
Molecular Dynamics Simulations to Investigate Ligand-Target Interactions
Following molecular docking, molecular dynamics (MD) simulations are often employed to investigate the stability and dynamics of the ligand-protein complex over time. plos.org These simulations provide a more realistic representation of the physiological environment and can confirm the stability of interactions predicted by docking. mdpi.com
MD simulation studies on flavonoid-protein complexes analyze parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD of the complex over the simulation period suggests that the ligand remains securely bound within the protein's active site. plos.orgmdpi.com For example, MD simulations were performed on complexes of SARS-CoV-2 Mpro with myricetin derivatives. plos.org The Mpro complex with Myricetin 3-rutinoside was observed to be stable, with a constant RMSD range between 0.15 nm and 0.25 nm over a 50 ns simulation. plos.org Analysis of RMSF can pinpoint which amino acid residues of the protein have the most significant interactions with the ligand. actascientific.com Furthermore, these simulations can reveal the persistence of key interactions, such as hydrogen bonds, which are crucial for the binding strength between the ligand and the protein. plos.org Such studies on related myricetin glycosides indicate that this compound, when docked into a suitable target, would likely form a stable complex, a prerequisite for sustained biological activity. mdpi.com
Future Research Directions and Translational Perspectives
Elucidation of Underexplored Molecular Pathways and Targets
While the antioxidant properties of myricetin (B1677590) and its glycosides are recognized, the specific molecular pathways and direct targets of myricetin 3-arabinoside remain largely uncharted territory. frontiersin.orgsemanticscholar.org Future research should prioritize the identification and characterization of its interactions with cellular machinery. Investigations could focus on its potential to modulate signaling pathways implicated in various diseases. For instance, the parent compound, myricetin, has been shown to interact with protein kinases, which are crucial regulators of cell growth and signaling. researchgate.net Exploring whether this compound shares this ability or has unique targets is a critical next step.
Key areas for investigation include:
Kinase Inhibition: Examining the effect of this compound on a broad panel of protein kinases to identify potential inhibitory activity relevant to cancer or inflammatory diseases. researchgate.net
Apoptosis and Cell Cycle Regulation: Investigating its influence on the expression of genes involved in programmed cell death and cell cycle control, such as the BCL-2 family and caspases. researchgate.net
Inflammatory Pathways: Delving into its impact on key inflammatory mediators like NF-κB and the expression of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). osf.io
Metabolic Regulation: Given the role of related flavonoids in metabolic health, exploring the effects of this compound on pathways such as the insulin (B600854) receptor substrate (IRS)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is warranted. researchgate.netugm.ac.id
A deeper understanding of these molecular interactions is essential to unlock the full therapeutic potential of this natural compound. frontiersin.org
Development of Advanced Analytical and Omics Integration for Comprehensive Profiling
To fully understand the biological significance of this compound, the development and application of sophisticated analytical techniques are paramount. nih.gov Current detection in complex biological matrices, such as plant extracts and food products, often relies on methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). mdpi.comnih.govresearchgate.net
Future efforts should focus on:
Enhanced Sensitivity and Specificity: Developing more sensitive and specific analytical methods for accurate quantification of this compound and its metabolites in biological fluids and tissues. creative-proteomics.com
Metabolomics and Proteomics: Employing untargeted and targeted "omics" approaches to create a comprehensive profile of the metabolic and proteomic changes induced by this compound. metabolomicsworkbench.orgnih.gov This can help in identifying biomarkers of exposure and effect. foodb.caresearchgate.net For example, metabolomic fingerprinting using U-HPLC-HRMS/MS has been used to discriminate between berry species based on their flavonoid content, including this compound. mdpi.com
Transcriptome Analysis: Integrating metabolomic data with transcriptomic analysis can reveal correlations between the presence of this compound and the expression of genes involved in its biosynthesis and downstream effects. mdpi.commdpi.com This integrated approach can help to elucidate its complete metabolic pathway and regulatory networks. nih.gov
This multi-omics strategy will provide a holistic view of the compound's journey and impact within a biological system.
Rational Design and Synthesis of this compound Derivatives
The native structure of this compound, while possessing inherent biological activity, may have limitations in terms of bioavailability and target specificity. researchgate.net Therefore, the rational design and synthesis of novel derivatives present a promising avenue for enhancing its therapeutic potential. osf.io
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity can provide valuable insights. mdpi.com For instance, the number and position of hydroxyl groups on the B-ring of the parent myricetin molecule are known to be critical for its antioxidant activity. mdpi.com Understanding how the arabinose moiety influences this is crucial.
Synthesis of Analogs: Creating a library of derivatives by introducing different functional groups to the myricetin backbone or the arabinose sugar could lead to compounds with improved pharmacological properties. d-nb.info For example, introducing a 1,3,4-thiadiazole (B1197879) scaffold to myricetin has been shown to yield derivatives with potent antibacterial and antiviral activities. d-nb.info
Glycosylation and Deglycosylation: Exploring the effects of different sugar moieties or the removal of the arabinose group can help determine the optimal structure for specific therapeutic applications. mdpi.com
The following table outlines potential modifications and their expected impact:
| Modification | Rationale | Potential Outcome |
| Alteration of B-ring hydroxyl groups | The number and position of hydroxyls are key to antioxidant activity. | Enhanced radical scavenging capacity. |
| Introduction of novel functional groups | To improve target binding and pharmacokinetic properties. | Increased potency and specificity. |
| Variation of the sugar moiety | The sugar can influence solubility, stability, and absorption. | Improved bioavailability. |
These synthetic efforts, guided by computational modeling and biological screening, can lead to the development of next-generation flavonoid-based therapeutics.
Potential for Novel Therapeutic Agent Development and Formulation Strategies
This compound and its parent compound, myricetin, have demonstrated a wide range of preclinical biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govmdpi.comnih.gov This positions them as strong candidates for development as novel therapeutic agents. However, a significant hurdle for many flavonoids is their poor water solubility and limited bioavailability, which can hinder their clinical application. osf.ioresearchgate.net
Future research should focus on:
Advanced Formulation Strategies: Developing innovative delivery systems to overcome the solubility and bioavailability challenges. nih.gov Promising approaches include encapsulation within nanoparticles, liposomes, and phytosomes. osf.ioresearchgate.net Nanoformulations of myricetin have already shown promise in improving its stability and antioxidant efficacy. nih.govresearchgate.net
Targeted Delivery: Designing formulations that can specifically deliver this compound to the site of action, thereby increasing its efficacy and reducing potential side effects.
Combination Therapies: Investigating the synergistic effects of this compound with existing drugs to enhance therapeutic outcomes, particularly in complex diseases like cancer. nih.gov
The development of effective formulation strategies is a critical translational step to harness the full therapeutic potential of this compound and its derivatives. nih.gov
Q & A
Q. What strategies validate in vitro findings in vivo for translational research?
- Methodology :
- Dose translation : Calculate human-equivalent doses using body surface area normalization.
- Biomarker validation : Measure oxidative stress markers (e.g., 8-OHdG) in serum or tissues via ELISA or LC-MS .
- Multi-species models : Test efficacy in zebrafish (photoreceptor rescue) and murine models to ensure cross-species relevance .
Guidance for Rigorous Research Design
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental documentation, including detailed synthesis protocols, spectral data, and purity criteria .
- Conflict resolution : Use systematic reviews to reconcile contradictory data (e.g., antioxidant vs. pro-oxidant effects), emphasizing context-dependent mechanisms .
- Ethical compliance : For in vivo studies, follow institutional animal care protocols and report ethical approvals explicitly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
